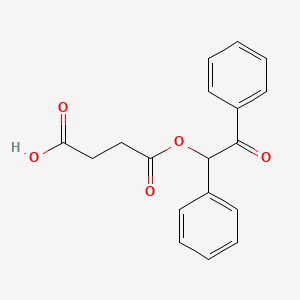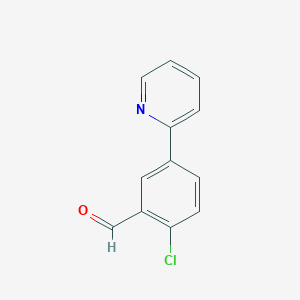
Benzaldehyde, 2-chloro-5-(2-pyridinyl)-
Overview
Description
“Benzaldehyde, 2-chloro-5-(2-pyridinyl)-” is a chemical compound. It is a temporary directing group (TDG) that assists as a co-catalyst for metal-catalyzed C-H functionalization . Often in C-H functionalization, an auxiliary compound is used to control site selectivity .
Molecular Structure Analysis
The molecular structure of “Benzaldehyde, 2-chloro-5-(2-pyridinyl)-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“Benzaldehyde, 2-chloro-5-(2-pyridinyl)-” is used as a temporary directing group (TDG) to assist as a co-catalyst for metal-catalyzed C-H functionalization . In C-H functionalization, an auxiliary compound is used to control site selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzaldehyde, 2-chloro-5-(2-pyridinyl)-” include a molecular weight of 140.567 . More detailed properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Catalytic Oxidation of Benzyl Alcohol
Benzaldehyde is a critical intermediate in the production of various industrial chemicals. Research has shown the enhancement of catalytic properties of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid, leading to a significant increase in the oxidation of benzyl alcohol to benzaldehyde. This process is crucial for applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries due to its high selectivity and conversion rate (Rajesh Sharma, K. Soni, A. Dalai, 2012).
Aerobic Alcohol Oxidation
Pd(OAc)(2)/pyridine has been identified as a versatile catalyst system for the selective aerobic oxidation of organic substrates, including benzyl alcohol. This method is noted for its convenience and efficiency, making it an attractive option for selective oxidation in various industrial applications (Bradley A Steinhoff, I. Guzei, S. Stahl, 2004).
Oxidation Mechanisms
The oxidation of benzaldehyde to carboxylic acids has been explored using polypyridyl oxo complexes of Ru(IV), offering insights into the mechanism involving a one-electron hydrogen-atom transfer. This understanding is pivotal for refining oxidation processes in the synthesis of chemicals (Won K. Seok, T. Meyer, 2005).
Synthesis of Substituted Quinazolinones
Benzaldehyde derivatives play a role in the synthesis of substituted quinazolinones, highlighting the importance of benzaldehyde in the pharmaceutical industry for producing compounds with potential therapeutic applications (S. López, Monica E. Rosales, N. Urdaneta, M. V. Godoy, J. Charris, 2000).
Pharmaceutical and Biotechnological Applications
Research into new pyridine analogs, involving the reaction of certain benzaldehyde derivatives, has opened avenues for the development of compounds with significant inhibitory activity against various bacteria, underscoring the role of benzaldehyde in the advancement of pharmaceutical research (N. Patel, H. Patel, 2012).
properties
IUPAC Name |
2-chloro-5-pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVHESZXQHXUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375097-82-7 | |
| Record name | 2-chloro-5-(pyridin-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2927063.png)

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)

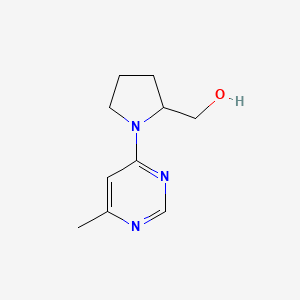

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)
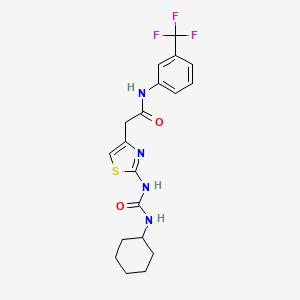
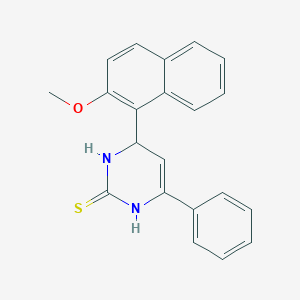
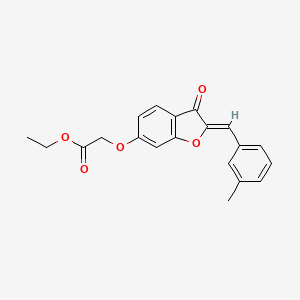
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)
